REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:15]CC2C=CC=CC=2)=[C:8]([NH:10][S:11]([CH3:14])(=[O:13])=[O:12])[CH:9]=1)(=[O:3])[CH3:2].C([O-])=O.[NH4+]>CO>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:15])=[C:8]([NH:10][S:11]([CH3:14])(=[O:12])=[O:13])[CH:9]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
CUSTOM
|
Details
|
mp, 202° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C1)NS(=O)(=O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |